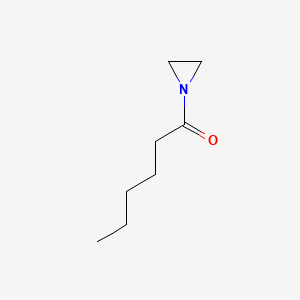
Diethyl 3-(((carboxyamino)(3-methoxyureido)phosphinyl)carbamoyl)carbazate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, amino, and phosphaundecan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide typically involves multiple steps. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . This reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ester-functionalized isoxazoles and phosphaundecan derivatives. Examples include:
- Ethyl ethoxymethyleneacetoacetate
- Ethyl ethoxymethylenecyanoacetate
- 6-ethoxycarbonyl-7-methylpyrazolo[1,5-a]pyrimidines
Uniqueness
What sets ethyl 6-[(ethoxycarbonyl)amino]-4,8-dioxo-2-oxa-3,5,7,9,10-pentaaza-6-phosphaundecan-11-oate 6-oxide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential use in various fields make it a compound of significant interest.
Properties
CAS No. |
16757-56-5 |
|---|---|
Molecular Formula |
C9H19N6O8P |
Molecular Weight |
370.26 g/mol |
IUPAC Name |
ethyl N-[[(ethoxycarbonylamino)carbamoylamino]-(methoxycarbamoylamino)phosphoryl]carbamate |
InChI |
InChI=1S/C9H19N6O8P/c1-4-22-8(18)11-10-6(16)13-24(20,14-7(17)12-21-3)15-9(19)23-5-2/h4-5H2,1-3H3,(H,11,18)(H5,10,12,13,14,15,16,17,19,20) |
InChI Key |
AWIJASSTGJLNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)NP(=O)(NC(=O)NOC)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
![2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
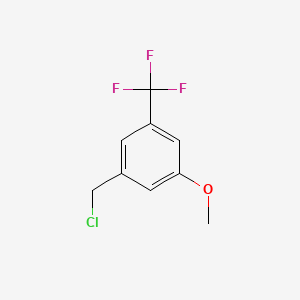
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
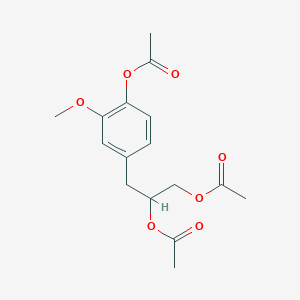

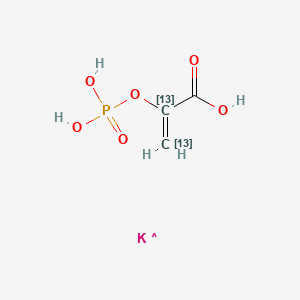
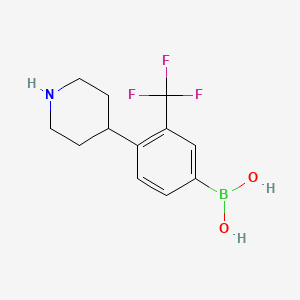

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
